3-Ethenylsulfonyl-N-[2-methyl-5-(5-methylfuran-2-yl)phenyl]propanamide
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Overview
Description
3-Ethenylsulfonyl-N-[2-methyl-5-(5-methylfuran-2-yl)phenyl]propanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an ethenylsulfonyl group, a methyl-substituted phenyl ring, and a furan ring, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenylsulfonyl-N-[2-methyl-5-(5-methylfuran-2-yl)phenyl]propanamide typically involves multiple steps, including the formation of the ethenylsulfonyl group and the coupling of the phenyl and furan rings. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing palladium catalysts and boron reagents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Ethenylsulfonyl-N-[2-methyl-5-(5-methylfuran-2-yl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The ethenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The phenyl and furan rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethenylsulfonyl group may yield sulfone derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
3-Ethenylsulfonyl-N-[2-methyl-5-(5-methylfuran-2-yl)phenyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which 3-Ethenylsulfonyl-N-[2-methyl-5-(5-methylfuran-2-yl)phenyl]propanamide exerts its effects involves interactions with specific molecular targets. The ethenylsulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The phenyl and furan rings contribute to the compound’s stability and potential biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Ethenylsulfonyl-N-[2-methyl-5-(5-methylfuran-2-yl)phenyl]acetamide: Similar structure but with an acetamide group instead of a propanamide group.
3-Ethenylsulfonyl-N-[2-methyl-5-(5-methylfuran-2-yl)phenyl]butanamide: Similar structure but with a butanamide group instead of a propanamide group.
Uniqueness
3-Ethenylsulfonyl-N-[2-methyl-5-(5-methylfuran-2-yl)phenyl]propanamide is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
3-ethenylsulfonyl-N-[2-methyl-5-(5-methylfuran-2-yl)phenyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-4-23(20,21)10-9-17(19)18-15-11-14(7-5-12(15)2)16-8-6-13(3)22-16/h4-8,11H,1,9-10H2,2-3H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZQUYJPBZIDFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)C)NC(=O)CCS(=O)(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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